6-Bromo-2-methoxy-3-nitropyridine is a heterocyclic organic compound characterized by the presence of a bromine atom, a methoxy group, and a nitro group attached to a pyridine ring. Its molecular formula is C₆H₅BrN₂O₃, with a molecular weight of 233.02 g/mol. The compound is typically presented as a pale yellow solid and is known for its applications in various chemical syntheses and biological studies.
These reactions enable the compound to serve as an intermediate in organic synthesis, particularly in the pharmaceutical industry.
Research has indicated that 6-Bromo-2-methoxy-3-nitropyridine exhibits biological activity that may be relevant in medicinal chemistry. Its derivatives have been investigated for their potential as:
The biological activities are largely attributed to the interactions of the nitro and methoxy groups with biological targets.
The synthesis of 6-Bromo-2-methoxy-3-nitropyridine can be achieved through several methods. One common approach involves:
This method yields high purity and good yield (up to 98%) of the desired compound .
6-Bromo-2-methoxy-3-nitropyridine finds applications in various fields:
Several compounds share structural similarities with 6-Bromo-2-methoxy-3-nitropyridine. Here are some notable examples:
Compound Name | CAS Number | Similarity | Unique Features |
---|---|---|---|
5-Bromo-3-methoxy-2-nitropyridine | 152684-26-9 | 0.85 | Different substitution pattern on the pyridine ring |
2-Bromo-3-methoxy-6-nitropyridine | 76066-07-4 | 0.89 | Variation in bromine position |
4,6-Dibromo-2-nitropyridin-3-ol | 916737-75-2 | 0.86 | Contains two bromine atoms |
2-Bromo-3-ethoxy-6-nitropyridine | 137347-01-4 | 0.85 | Ethoxy instead of methoxy |
These compounds demonstrate variations in their functional groups or positions on the pyridine ring, which may influence their reactivity and biological properties compared to 6-Bromo-2-methoxy-3-nitropyridine.